Cas no 1704069-44-2 (N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine)

N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine is a brominated tertiary amine compound featuring a benzyl substituent with a methyl group at the 5-position and a bromine atom at the 3-position of the aromatic ring. This structural configuration imparts distinct reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the tertiary amine moiety enhances solubility and reactivity in various reaction conditions. Its well-defined molecular structure ensures consistent performance in synthetic applications, supporting precise modifications in complex molecular frameworks.
N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine structure
1704069-44-2 structure
Product name:N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine
CAS No:1704069-44-2
MF:C12H18BrN
MW:256.182022571564
MDL:MFCD28400316
CID:4703441

N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine Chemical and Physical Properties

Names and Identifiers

    • N-(3-bromo-5-methylbenzyl)-N-ethylethanamine
    • AM87609
    • N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine
    • MDL: MFCD28400316
    • Inchi: 1S/C12H18BrN/c1-4-14(5-2)9-11-6-10(3)7-12(13)8-11/h6-8H,4-5,9H2,1-3H3
    • InChI Key: KEWCXWJWVVBALO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=C(C=1)CN(CC)CC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Topological Polar Surface Area: 3.2

Experimental Properties

  • Color/Form: NA
  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 371.9±27.0 °C at 760 mmHg
  • Flash Point: 308.3±30.1 °C

N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine Security Information

N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N123655-50mg
N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine
1704069-44-2
50mg
$ 140.00 2022-06-03
TRC
N123655-100mg
N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine
1704069-44-2
100mg
$ 230.00 2022-06-03
A2B Chem LLC
AF02352-1g
N-(3-broMo-5-Methylbenzyl)-N-ethylethanaMine
1704069-44-2 95%
1g
$624.00 2024-04-20
eNovation Chemicals LLC
D626368-1g
N-(3-bromo-5-methylbenzyl)-N-ethylethanamine
1704069-44-2 97%
1g
$1520 2025-02-20
eNovation Chemicals LLC
D626368-500mg
N-(3-bromo-5-methylbenzyl)-N-ethylethanamine
1704069-44-2 97%
500mg
$247 2023-09-03
A2B Chem LLC
AF02352-5g
N-(3-broMo-5-Methylbenzyl)-N-ethylethanaMine
1704069-44-2 95%
5g
$1203.00 2024-04-20
eNovation Chemicals LLC
D626368-1g
N-(3-bromo-5-methylbenzyl)-N-ethylethanamine
1704069-44-2 97%
1g
$1520 2025-02-27
eNovation Chemicals LLC
D626368-1g
N-(3-bromo-5-methylbenzyl)-N-ethylethanamine
1704069-44-2 97%
1g
$1520 2024-05-24

N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine Related Literature

Additional information on N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine

Introduction to N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine (CAS No. 1704069-44-2)

N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine, identified by its CAS number 1704069-44-2, is a significant compound in the field of pharmaceutical chemistry. This amine derivative has garnered attention due to its potential applications in the synthesis of various bioactive molecules. The structural features of this compound, particularly the presence of a brominated aromatic ring and an ethylamine side chain, make it a versatile intermediate for further chemical modifications.

The compound's molecular structure consists of a benzyl group substituted with a bromine atom at the 3-position and a methyl group at the 5-position, combined with an ethylamine moiety. This specific arrangement imparts unique reactivity, making it valuable in the development of pharmaceuticals and agrochemicals. The bromine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in drug discovery.

In recent years, there has been growing interest in exploring the pharmacological properties of N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine and its derivatives. Researchers have been investigating its potential role in modulating various biological pathways. For instance, studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for treating neurological disorders and inflammatory conditions. The benzyl ether moiety is known to interact with biological targets in complex ways, offering opportunities for designing novel therapeutic agents.

The ethylamine side chain in N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine contributes to its solubility and bioavailability, which are critical factors in drug development. This feature allows the compound to be more easily incorporated into drug formulations and potentially enhances its interaction with biological membranes. Additionally, the presence of both bromine and methyl groups provides multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.

Recent advancements in synthetic chemistry have enabled more efficient methods for producing N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine. Techniques such as palladium-catalyzed cross-coupling reactions have been optimized to facilitate the introduction of functional groups at specific positions on the aromatic ring. These improvements have not only increased the yield and purity of the compound but also reduced the cost of production, making it more accessible for research and industrial applications.

The compound's potential applications extend beyond pharmaceuticals. It has been explored as a building block in materials science, particularly in the development of organic electronic materials. The aromatic ring system and amine functionality make it suitable for designing molecules that exhibit desirable electronic properties. For example, derivatives of this compound have been investigated as components in organic semiconductors and light-emitting diodes (OLEDs), where their structural features contribute to efficient charge transport and emission.

In conclusion, N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine (CAS No. 1704069-44-2) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing bioactive molecules and functional materials. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern chemistry.

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